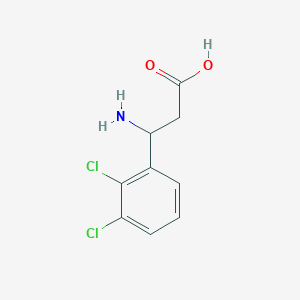

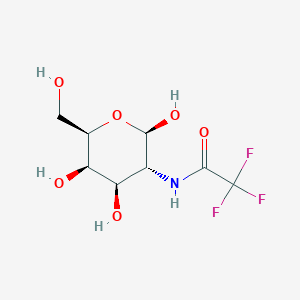

3-氨基-3-(2,3-二氯苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of chlorophenylpropanoic acid derivatives, including compounds similar to 3-amino-3-(2,3-dichlorophenyl)propanoic acid, often involves multi-step organic reactions. For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its phosphonic and sulfonic analogs has been described as part of research exploring potential GABA B receptor antagonists. These compounds were synthesized as lower homologues of known pharmacological agents and were found to exhibit weak specific antagonist activity at the GABAB receptor (Abbenante et al., 1997).

Molecular Structure Analysis Molecular structure analysis often employs spectroscopic and diffractometric techniques. For example, a study on a different compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, utilized spectroscopic and diffractometric methods to characterize its polymorphic forms, highlighting the complexity of analyzing molecular structures in closely related compounds (Vogt et al., 2013).

Chemical Reactions and Properties The chemical reactivity of compounds similar to 3-amino-3-(2,3-dichlorophenyl)propanoic acid can be inferred from studies on related molecules. For instance, the synthesis of 3-(aminothiocarbonylthio)propanoic acids, which serve as intermediates in producing biologically active molecules, illustrates the type of chemical transformations these compounds can undergo (Orlinskii, 1996).

Physical Properties Analysis The physical properties of such compounds, including melting points, solubility, and crystalline structure, are critical for their practical application in synthesis and formulation. These properties are typically determined using a range of analytical techniques, such as X-ray crystallography, which was used to determine the crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid (Chen et al., 2016).

Chemical Properties Analysis The chemical properties, including acidity/basicity, reactivity with various reagents, and stability, can be derived from functional group analysis and empirical data. For example, the study on the synthesis and reactivity of 3-(triphenylgermyl)propanoic acid highlights the exploration of the compound's reactivity, showcasing the unique behavior of its β-carboxylic functional group (Zheng et al., 1994).

科学研究应用

GABA B 受体拮抗剂

3-氨基-3-(2,3-二氯苯基)丙酸及其相关化合物已被研究其作为 GABA B 受体拮抗剂的潜力。具体来说,它们的合成和评估显示在 GABAB 受体上具有较弱的特异性拮抗活性,为针对这些受体的治疗应用的进一步研究奠定了基础(Abbenante、Hughes 和 Prager,1997)。

环境降解过程

对先进氧化法处理废水中的氯苯氧基乙酸降解的研究确定了瞬态产物,包括 3-氨基-3-(2,3-二氯苯基)丙酸,这对于理解这些化合物的环境归宿和转化至关重要(孙和 Pignatello,1993)。

荧光衍生化

该化合物还被用于荧光衍生化研究,其衍生物表现出强荧光。该应用与生物检测特别相关,增强了氨基酸和其他生物分子的检测和定量(Frade、Barros、Moura 和 Gonçalves,2007)。

结构表征和合成

几项研究集中于衍生自或与 3-氨基-3-(2,3-二氯苯基)丙酸相关的化合物的合成和结构表征。这些工作提供了对这些化合物在开发新材料或药物中的分子结构、反应性和潜在应用的见解。例子包括制备具有预期生物活性的新型杂环化合物以及研究药物化合物中的多态性(Sayed、Hamed、Meligi、Boraie 和 Shafik,2003)。

生物催化和手性合成

3-氨基-3-(2,3-二氯苯基)丙酸在生物催化过程中用于合成手性化合物,展示了其在生产对映体纯药物中间体中的作用。该研究领域突出了该化合物在绿色化学和可持续药物制造过程中的用途(Li、Wang、Huang、Zou 和 Zheng,2013)。

属性

IUPAC Name |

3-amino-3-(2,3-dichlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKLESLYMHWBOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377359 |

Source

|

| Record name | 3-amino-3-(2,3-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(2,3-dichlorophenyl)propanoic acid | |

CAS RN |

117391-56-7 |

Source

|

| Record name | 3-amino-3-(2,3-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)

![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)